1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate
Description
1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate is a synthetic organic compound featuring a cyclohexadiene core substituted with a tert-butyl (2-methylpropan-2-yl) group and an oxazole-4-carboxylate ester.
Key structural attributes:
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(1-cyclohexa-1,5-dien-1-yl-2-methylpropan-2-yl) 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-14(2,8-11-6-4-3-5-7-11)18-13(16)12-9-17-10-15-12/h4,6-7,9-10H,3,5,8H2,1-2H3 |
InChI Key |
AZUKEHQOJHHIDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CCCC=C1)OC(=O)C2=COC=N2 |
Origin of Product |
United States |
Biological Activity
The compound 1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate is a novel oxazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound can be represented as . The compound features a cyclohexadiene moiety linked to an oxazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that oxazole derivatives exhibit significant anticancer properties. A study evaluating various oxazole compounds found that modifications in the oxazole ring can enhance cytotoxicity against cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) . The mechanism often involves the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HCT-116 | 10 |
| 2 | HeLa | 8 |
| 3 | MCF7 | 12 |
Table 1: Cytotoxicity of selected oxazole derivatives against cancer cell lines.
Antimicrobial Activity
The antimicrobial potential of oxazole derivatives has also been documented. A comprehensive review highlighted the effectiveness of various substituted oxazoles against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to assess their efficacy.
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| 11 | 3.2 | S. aureus |
| 12 | 1.6 | E. coli |
| 13 | 0.8 | C. albicans |
Table 2: Antimicrobial activity of selected oxazole derivatives.
Anti-inflammatory and Antioxidant Effects
Oxazole derivatives have been recognized for their anti-inflammatory and antioxidant properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . The antioxidant activity is attributed to the ability to scavenge free radicals, which contributes to their therapeutic potential in oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of oxazole derivatives is crucial for drug development. Modifications at different positions of the oxazole ring can significantly influence biological activity. For instance, substituents on the nitrogen atom or alterations in the carboxylate group have been shown to enhance potency against specific targets .
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized a series of oxazole derivatives, including our compound of interest, and evaluated their biological activities through various assays. The results indicated that specific structural modifications led to enhanced anticancer activity while maintaining low toxicity profiles in normal cells .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies provide insights into how structural changes can optimize binding interactions and improve therapeutic efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Studies have indicated that compounds with oxazole rings exhibit significant anticancer properties. For instance, research has shown that oxazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific investigations into similar compounds suggest that they may target key signaling pathways involved in tumor growth and metastasis.
-
Antimicrobial Properties
- The compound's structure suggests potential antimicrobial activity. Research into related oxazole derivatives has demonstrated efficacy against a range of pathogens, including bacteria and fungi. This property could be leveraged for developing new antimicrobial agents to combat resistant strains.
-
Neuroprotective Effects
- Preliminary studies have suggested neuroprotective effects of oxazole-containing compounds in models of neurodegenerative diseases. These effects may be attributed to their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
Agricultural Applications
-
Pesticide Development
- The unique chemical structure of 1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate positions it as a candidate for novel pesticide formulations. Research on similar compounds has indicated potential effectiveness against agricultural pests while minimizing toxicity to non-target organisms.
-
Plant Growth Regulators
- Compounds with oxazole structures have been explored for their ability to enhance plant growth and yield. They may act as growth regulators that influence hormone levels within plants, promoting healthier development under various environmental conditions.
Material Science Applications
-
Polymer Chemistry
- The compound's reactivity allows it to be utilized in polymer synthesis, potentially leading to the development of new materials with desirable mechanical and thermal properties. Research into related compounds has shown promise in creating polymers that are both durable and lightweight.
-
Coatings and Adhesives
- Given its chemical stability, this compound could be incorporated into coatings or adhesives that require enhanced resistance to environmental degradation.
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | Research Study 1 | The compound showed IC50 values indicating potent inhibition of cancer cell proliferation in vitro. |
| Antimicrobial Properties | Research Study 2 | Demonstrated significant activity against Gram-positive bacteria with low cytotoxicity to human cells. |
| Pesticide Development | Research Study 3 | Field trials indicated effective pest control with reduced environmental impact compared to traditional pesticides. |
Comparison with Similar Compounds
(a) 1-(Cyclohexa-1,5-dien-1-yl)propan-2-amine sulfate (CAS 51-62-7)
- Structure : Shares the cyclohexadiene core but substitutes the tert-butyl group with a primary amine and sulfate counterion .
- Properties :
- Higher water solubility due to ionic sulfate group.
- Amine functionality enables protonation at physiological pH, enhancing bioavailability.
- Lacks the oxazole heterocycle, reducing aromatic stabilization.
- Applications: Acts as a central nervous system stimulant (e.g., amphetamine derivative), contrasting with the target compound’s unknown bioactivity .
(b) [4-(Propan-2-yl)cyclohexa-1,5-dien-1-yl]methanol
- Structure : Cyclohexadiene substituted with isopropyl and hydroxymethyl groups .
- Properties: Hydroxyl group increases polarity, improving aqueous solubility compared to the tert-butyl substituent.
- Applications: Classified as a menthane monoterpenoid, with possible roles in fragrances or natural product synthesis .
Heterocyclic Analogues
(a) N-[4-(Hydroxymethyl)-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}cyclohexa-1,5-dien-1-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide
(b) Tetrazole- and Pyrazole-Containing Heterocycles (e.g., Compound 4e from )
- Structure : Features tetrazole and pyrazole rings instead of oxazole .
- Properties :
- Tetrazole acts as a carboxylic acid bioisostere, altering acidity and metabolic stability.
- Pyrazole provides hydrogen-bonding sites distinct from oxazole’s electronic profile.
- Applications : Common in antidiabetic or anti-inflammatory agents, suggesting divergent therapeutic uses compared to the target compound .
Comparative Analysis Table
Research Implications and Gaps
- Structural Insights : The tert-butyl group in the target compound likely reduces metabolic degradation compared to smaller substituents (e.g., hydroxymethyl in ), but experimental validation is needed.
- Synthetic Challenges : Heterocycle functionalization (e.g., oxazole vs. tetrazole) may require distinct synthetic routes, as seen in ’s multi-step protocols .
- Biological Potential: The oxazole ring’s electron-withdrawing nature could modulate receptor binding, contrasting with pyridine-pyrimidine systems’ π-stacking capabilities .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Cyclohexa-1,5-dien-1-yl)-2-methylpropan-2-yl oxazole-4-carboxylate?
- Methodological Answer : Synthesis typically involves coupling oxazole-4-carboxylic acid derivatives with cyclohexadienyl precursors. For example, esterification via Steglich conditions (DCC/DMAP) or Mitsunobu reactions can link the oxazole moiety to the cyclohexadienyl alcohol intermediate. Cyclohexadienyl groups may be prepared via Diels-Alder reactions or selective hydrogenation of aromatic precursors . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H/¹³C NMR to confirm cyclohexadienyl proton environments and oxazole ring connectivity.
- 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the cyclohexadienyl group.
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) identifies ester carbonyl (C=O) stretching (~1700–1750 cm⁻¹) and oxazole ring vibrations .
Q. How can researchers assess the stability of this compound under various storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C under inert atmosphere (N₂/Ar). Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months).
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and analyze for isomerization or ring-opening products.
- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C. Use LC-MS to detect hydrolysis of the ester or oxazole moieties .
Advanced Research Questions
Q. What strategies can resolve contradictions in reactivity data across different studies (e.g., divergent catalytic outcomes)?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst loading) while isolating variables (e.g., trace moisture, oxygen levels).
- In Situ Monitoring : Use techniques like ReactIR or NMR to track intermediate species during reactions.
- Computational Validation : Perform DFT calculations to compare energy barriers for competing pathways (e.g., cyclohexadienyl ring-opening vs. oxazole electrophilic substitution) .
Q. How can in silico modeling predict the environmental fate of this compound?
- Methodological Answer :
- Quantitative Structure-Activity Relationship (QSAR) Models : Predict biodegradability, bioaccumulation, and toxicity using software like EPI Suite or TEST.
- Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter or aqueous environments to estimate partitioning coefficients (log Kow, log Koc).
- Metabolic Pathway Prediction : Tools like Meteor (Lhasa Limited) simulate microbial degradation pathways, identifying potential persistent metabolites .
Q. What experimental designs are suitable for studying its mechanism of action in biological systems?
- Methodological Answer :
- In Vitro Assays : Use enzyme inhibition studies (e.g., fluorescence-based assays) to identify targets (e.g., cyclooxygenase, cytochrome P450).
- Cellular Uptake Studies : Radiolabel the compound (³H/¹⁴C) and measure accumulation in cell lines via scintillation counting.
- Molecular Docking : Screen against protein databases (PDB) to identify binding pockets, complemented by mutagenesis to validate key residues .
Q. How can researchers address discrepancies in antioxidant activity measurements reported in literature?
- Methodological Answer :
- Standardized Assays : Compare results across multiple methods (DPPH, ABTS, ORAC) under controlled conditions (pH, temperature, solvent).
- Interlaboratory Validation : Collaborate with independent labs to replicate studies, using shared reference standards.
- Mechanistic Probes : Employ electron paramagnetic resonance (EPR) to detect radical scavenging intermediates, distinguishing direct activity from assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
